molecular formula C8H7FN2 B596423 7-Fluoro-2-methyl-2H-indazole CAS No. 1337881-42-1

7-Fluoro-2-methyl-2H-indazole

Cat. No.: B596423
CAS No.: 1337881-42-1
M. Wt: 150.156
InChI Key: NUFYTAZKXBYYMY-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-2H-indazole is a chemical compound with the molecular formula C8H7FN2. It has a molecular weight of 150.16 . It is a derivative of indazole, a heterocyclic aromatic organic compound .


Synthesis Analysis

The synthesis of indazoles, including this compound, can be achieved through various methods. One such method involves the transformation of readily synthesized acyl hydrazides into 2-hydrazobenzophenones via a novel molecular rearrangement pathway using aryne chemistry . This reaction protocol is performed under relatively mild conditions and is tolerant of a wide variety of functional groups .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7FN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3 . This code provides a unique representation of the molecule’s structure.


Chemical Reactions Analysis

Indazoles can undergo various chemical reactions. For instance, acyl hydrazides can be transformed into 2-hydrazobenzophenones via a novel molecular rearrangement pathway using aryne chemistry . This developed reaction protocol is performed under relatively mild conditions and is tolerant of a wide variety of functional groups .


Physical and Chemical Properties Analysis

This compound is a compound with a molecular weight of 150.16 . It is typically stored at room temperature .

Scientific Research Applications

Fluorinated Indazoles in Pharmacology

Fluorination of indazole rings, such as in 7-fluoro-2-methyl-2H-indazole, has been explored to modify the pharmacological properties of compounds. For example, fluorinated analogues of marsanidine, a selective α2-adrenoceptor agonist, showed that C-7 fluorination leads to compounds with significant hypotensive and bradycardic activities, suggesting potential applications in cardiovascular pharmacology (Wasilewska et al., 2014).

Fluorinated Indazoles as Factor Xa Inhibitors

7-Fluoroindazoles, including those related to this compound, have been developed as potent and selective inhibitors of factor Xa, a key enzyme in the coagulation cascade. The 7-fluoro group on the indazole scaffold enhances the inhibitory potency, indicating potential applications in the development of anticoagulant drugs (Lee et al., 2008).

Antioxidant Properties of Fluorinated Indazoles

Indazole derivatives, possibly including fluorinated ones like this compound, have been synthesized and evaluated for their antioxidant activities. Certain derivatives exhibited moderate to high activity in standard assays, suggesting their potential use as antioxidant agents in medicinal chemistry (Polo et al., 2016).

Indazoles in Organic Electronics

The development of biheteroaryl fluorophores via palladium-catalyzed oxidative C-H/C-H cross-coupling of electron-deficient indazoles, such as this compound, with electron-rich heteroarenes has been reported. These compounds, named Indazo-Fluors, show potential applications in organic electronics and fluorescence microscopy, including as probes for in vivo imaging of mitochondria due to their high photostability and low cytotoxicity (Cheng et al., 2016).

Antimicrobial Activity of Indazoles

Indazole scaffolds, including fluorinated derivatives, have been investigated for their antibacterial and antifungal properties. Some derivatives have shown significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Panda et al., 2022).

Safety and Hazards

The safety information for 7-Fluoro-2-methyl-2H-indazole indicates that it is a compound that requires careful handling. It is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The compound may explode if heated and may displace oxygen, causing rapid suffocation .

Future Directions

Indazole-containing compounds, including 7-Fluoro-2-methyl-2H-indazole, have a wide variety of medicinal applications. Given the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole need to be explored further for the treatment of various pathological conditions .

Properties

IUPAC Name

7-fluoro-2-methylindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-11-5-6-3-2-4-7(9)8(6)10-11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFYTAZKXBYYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743253
Record name 7-Fluoro-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337881-42-1
Record name 2H-Indazole, 7-fluoro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337881-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-2-methyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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